4-(1-Ethyl-1h-imidazol-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1h-imidazol-2-yl)butanal is a chemical compound that features an imidazole ring substituted with an ethyl group at the 1-position and a butanal group at the 4-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Ethyl-1h-imidazol-2-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-imidazol-2-yl)butanol.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
Scientific Research Applications
4-(1-Ethyl-1h-imidazol-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butanal involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- 4-(1-Methyl-1h-imidazol-2-yl)butanal
- 4-(1-Propyl-1h-imidazol-2-yl)butanal
- 4-(1-Butyl-1h-imidazol-2-yl)butanal
Comparison: 4-(1-Ethyl-1h-imidazol-2-yl)butanal is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. In contrast, other similar compounds with different alkyl groups may exhibit variations in their properties and applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-2-11-7-6-10-9(11)5-3-4-8-12/h6-8H,2-5H2,1H3 |
InChI Key |
GGULMRLUTQQWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.